3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJROYGVQACCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 3 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Analogs
Influence of Substituents on Biological Activity
The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) ring system dictate the biological activity of the resulting analogs. researchgate.net Modifications at positions on both the pyrimidine (B1678525) (positions 5 and 7) and pyrazole (B372694) (position 3) rings have been shown to significantly enhance binding affinity to specific protein targets. nih.govresearchgate.net
Position 3 of the pyrazolo[1,5-a]pyrimidine core is a key site for modification that significantly impacts biological activity. While the parent compound of this article features a methyl group at this position, extensive research has shown that a variety of other substituents can be introduced to modulate potency and selectivity.
The introduction of an aryl group at the C-3 position has been a successful strategy in developing potent kinase inhibitors. For instance, in a series of Pim-1 inhibitors, the addition of an aryl group at position 3, in conjunction with a substitution at position 5, increased the compound's potency tenfold. nih.gov Similarly, for antitubercular agents, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized, with the most effective analogs containing a 3-(4-fluoro)phenyl group. mdpi.com
Other substitutions have also proven beneficial. The presence of an amide bond , specifically picolinamide (B142947), at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance Trk (Tropomyosin receptor kinase) inhibitory activity. nih.gov In the context of antitubercular activity, the C-3 position was found to offer a high degree of flexibility, accommodating various halogenated phenyl groups that modulated the minimum inhibitory concentration (MIC). researchgate.net For example, ortho- and meta-halogenated phenyl compounds were two- to four-fold more potent than the corresponding para-substituted analog. researchgate.net
While direct SAR data on nitrile and sulfonyl groups at the C-3 position for the 6-amine series is less detailed in the provided context, the general principle of this position's flexibility suggests these electron-withdrawing groups would also significantly alter the electronic properties and potential interactions of the molecule. researchgate.net The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines and 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile highlights the chemical feasibility and importance of introducing such groups. nbinno.comnih.gov
| Position 3 Substituent | Target/Activity | Observation | Reference(s) |
| Aryl | Pim-1 Kinase | Increased potency by 10-fold | nih.gov |
| 4-Fluorophenyl | Antitubercular | Found in most effective analogs | mdpi.com |
| Picolinamide | Trk Kinase | Significantly enhanced activity | nih.gov |
| Halogenated Phenyl | Antitubercular | ortho and meta substitutions were 2-4x more potent than para | researchgate.net |
Positions 2, 5, and 7 are critical points for diversification of the pyrazolo[1,5-a]pyrimidine scaffold, with substituents at these locations playing vital roles in determining potency and selectivity. nih.govnih.gov
Position 2: Modifications at the C-2 position can influence activity. In the development of PI3Kδ inhibitors, various amine subunits attached to the C-2 position via a methylene (B1212753) or carbonyl linker were explored. nih.gov For antitubercular compounds, polar functional groups like hydroxyl or amino groups at the C-2 position led to a loss of activity. acs.orgresearchgate.net
Position 5: The substituent at the C-5 position is often critical for potency. nih.gov SAR studies on Pim-1 kinase inhibitors revealed that the 5-position substituent was more important for activity than the 3-position substituent. nih.gov For example, installing a trans-4-aminocyclohexanol (B47343) group at this position increased potency by 100-fold. nih.gov In another study, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position was shown to increase Trk inhibition. nih.gov Furthermore, an indole (B1671886) group at C-5 was found to be a promising substituent for developing selective PI3Kδ inhibitors. mdpi.com
Position 7: This position is frequently modified in kinase inhibitors. Nucleophilic aromatic substitution is a common method to introduce various alkylamines, cycloalkylamines, and aromatic amines at C-7. nih.gov A morpholine (B109124) ring at position 7 is a key structural feature for many PI3Kδ inhibitors. nih.govmdpi.com For antitubercular agents, a 2-pyridylmethylamine moiety at the C-7 position was found to be important for activity against M. tuberculosis. researchgate.net
| Position | Substituent | Target/Activity | Observation | Reference(s) |
| 2 | Polar groups (e.g., OH, NH2) | Antitubercular | Loss of antimicrobial activity | acs.orgresearchgate.net |
| 5 | trans-4-aminocyclohexanol | Pim-1 Kinase | Increased potency 100-fold | nih.gov |
| 5 | Indole | PI3Kδ | Promising for selectivity | mdpi.com |
| 7 | Morpholine | PI3Kδ | Required for interaction with the catalytic site | nih.govmdpi.com |
| 7 | 2-Pyridylmethylamine | Antitubercular | Important for Mtb activity | researchgate.net |
Mapping Structural Features to Target Interactions
The biological activity of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine analogs is a direct result of their specific interactions with target proteins. Mapping these structural features to non-covalent interactions like hydrogen bonds and hydrophobic contacts is essential for rational drug design. nih.gov
A pharmacophore model describes the essential structural features required for biological activity. For pyrazolo[1,5-a]pyrimidine-based inhibitors, several key elements have been identified.
The potency of pyrazolo[1,5-a]pyrimidine analogs is often derived from specific hydrogen bonds formed with amino acid residues in the target's active site.
Hinge Binding: A common interaction for kinase inhibitors involves hydrogen bonding with the "hinge region" that connects the N- and C-lobes of the kinase domain. The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are well-positioned for this. For example, the N1 atom of the pyrazole ring forms a hydrogen bond with Met-592 in the hinge region of TrkA kinase. nih.govmdpi.commdpi.com Similarly, a nitrogen atom in the pyrimidine ring can form hydrogen bonds with Leu-83 in CDK2. mdpi.com
Other Hydrogen Bonds: Substituents provide additional opportunities for hydrogen bonding. The oxygen atom of a morpholine group at C-7 forms a critical hydrogen bond with the backbone NH of Val-828 in PI3Kδ. nih.govmdpi.com An indole substituent at C-5 can form an additional hydrogen bond with Asp-787 in the same enzyme. mdpi.com
| Structural Feature | Interacting Residue | Target Enzyme | Interaction Type | Reference(s) |
| Pyrazole Ring (N1) | Met-592 | TrkA Kinase | Hydrogen Bond | nih.govmdpi.commdpi.com |
| Pyrimidine Ring Nitrogen | Leu-83 | CDK2 | Hydrogen Bond | mdpi.com |
| C7-Morpholine Oxygen | Val-828 | PI3Kδ | Hydrogen Bond | nih.govmdpi.com |
| C5-Indole | Asp-787 | PI3Kδ | Hydrogen Bond | mdpi.com |
| Aryl/Pyridine Rings | Various | Multiple Kinases | Hydrophobic / π-π stacking | nih.govresearchgate.netnih.govmdpi.com |
Conformational Effects and Planarity of the Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, bicyclic N-heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring. mdpi.com This fusion results in a rigid and essentially planar framework, which is a key feature influencing its interaction with biological targets. mdpi.comnih.gov The planarity of the core structure is advantageous for fitting into the often-flat ATP-binding sites of kinases, promoting π-π stacking interactions with aromatic amino acid residues within the active site. mdpi.com
SAR in Relation to Biological Target Selectivity
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of compounds with high selectivity for a range of biological targets, including protein kinases and G-protein coupled receptors. nih.govrsc.org By systematically modifying the substituents at different positions of the heterocyclic core, medicinal chemists can tailor the pharmacological profile of the analogs to achieve desired potency and selectivity. The SAR studies highlight how specific structural modifications influence the interaction with distinct biological targets. rsc.org
Selective Kinase Inhibition (e.g., Pim-1, Flt-3, PI3Kδ, Trk)
The pyrazolo[1,5-a]pyrimidine framework is a well-established scaffold for designing potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.gov
Pim-1 and Flt-3 Kinase Inhibition
Analogs of pyrazolo[1,5-a]pyrimidine have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.govresearchgate.net SAR studies revealed that introducing suitable aryl groups at the C-3 position and an amine group at the C-5 position of the scaffold can lead to compounds with nanomolar activity against Pim-1. researchgate.net Many of these compounds also exhibit strong inhibitory activity against F-ms-like tyrosine kinase 3 (Flt-3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). nih.govresearchgate.netnih.govresearchgate.net Optimization of a screening hit led to derivatives like compounds 17 and 19 , which displayed potent Flt-3 inhibitory activity with IC50 values of 0.4 nM. nih.govresearchgate.netbohrium.com These compounds also effectively inhibited quizartinib-resistant Flt-3 mutants. nih.govresearchgate.net
| Compound | Modifications | Flt-3 IC50 (nM) |
|---|---|---|
| 17 | Details not specified in source | 0.4 |
| 19 | Details not specified in source | 0.4 |
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibition
The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key target in inflammatory and autoimmune diseases. nih.govresearchgate.net SAR exploration focused on modifications at the C(2) and C(5) positions. mdpi.com The introduction of an indole group at the C(5) position was found to be particularly effective, potentially forming an additional hydrogen bond with Asp-787 in the affinity pocket, thereby enhancing selectivity for the δ isoform. nih.gov One of the most potent compounds from this series, CPL302253 , which incorporates an indol-4-yl moiety, exhibited an IC50 of 2.8 nM for PI3Kδ. nih.govresearchgate.net Further optimization led to CPL302415 , a benzimidazole (B57391) derivative with an IC50 of 18 nM and high selectivity over other PI3K isoforms. researchgate.netmdpi.com
| Compound | Key Substituents | PI3Kδ IC50 (nM) |
|---|---|---|
| CPL302253 | 5-(Indol-4-yl) | 2.8 |
| CPL302415 | Benzimidazole derivative | 18 |
Tropomyosin Receptor Kinase (Trk) Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of several approved and clinical-stage inhibitors of Tropomyosin Receptor Kinases (Trks), which are targets in various solid tumors. mdpi.comresearchgate.netnih.gov SAR studies have identified key structural features for potent Trk inhibition. The pyrazolo[1,5-a]pyrimidine moiety itself is crucial for forming a hydrogen bond interaction with the hinge region residue Met592. mdpi.comnih.gov A carboxamide or picolinamide group at the C-3 position significantly enhances inhibitory activity. mdpi.comnih.gov For example, compounds 8 and 9 , featuring a picolinamide at C-3 and a 2,5-difluorophenyl-substituted pyrrolidine at C-5, showed excellent TrkA inhibition with IC50 values of 1.7 nM. mdpi.comnih.gov Further modifications led to compounds like 10 and 11 with even greater potency (IC50 = 0.2 nM and 0.4 nM, respectively). nih.gov Macrocyclic derivatives based on this scaffold have also demonstrated exceptional potency, with compound 28 showing IC50 values of 0.17 nM, 0.07 nM, and 0.07 nM against TrkA, TrkB, and TrkC, respectively. nih.gov
| Compound | Key Substituents | Target | IC50 (nM) |
|---|---|---|---|
| 8 | C3-picolinamide, C5-(2,5-difluorophenyl)pyrrolidine | TrkA | 1.7 |
| 9 | C3-picolinamide, C5-(2,5-difluorophenyl)pyrrolidine | TrkA | 1.7 |
| 10 | C3-carboxamide linked | TrkA | 0.2 |
| 11 | C3-carboxamide linked | TrkA | 0.4 |
| 28 | Macrocyclic derivative | TrkA | 0.17 |
| 28 | Macrocyclic derivative | TrkB | 0.07 |
| 28 | Macrocyclic derivative | TrkC | 0.07 |
Receptor Antagonism (e.g., Serotonin (B10506) 5-HT6 receptor)
Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been effectively employed to generate potent and selective antagonists for G-protein coupled receptors, such as the serotonin 5-HT6 receptor, a target for cognitive disorders. nih.gov
A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines demonstrated high antagonistic activity at the 5-HT6 receptor. nih.gov SAR analysis revealed that the nature and position of substituents on the scaffold are critical for receptor affinity. The most potent compounds in this series achieved picomolar affinity. For instance, {3-(3-chlorophenylsulfonyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl}-methyl-amine (33) showed a Ki of 190 pM. nih.gov Other highly potent antagonists included (3-phenylsulfonyl-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine (44) (Ki = 240 pM) and analogs with methoxymethyl substitutions at the C-5 or C-7 positions, such as compounds 50 (Ki = 270 pM) and 52 (Ki = 280 pM). nih.gov
| Compound | Substituents | Ki (pM) |
|---|---|---|
| 33 | C3-(3-chlorophenylsulfonyl), C2-methyl-amine, C5,C7-dimethyl | 190 |
| 44 | C3-phenylsulfonyl, C2-methyl-amine, C7-methyl | 240 |
| 50 | C3-phenylsulfonyl, C2-methyl-amine, C5-methoxymethyl, C7-methyl | 270 |
| 52 | C3-phenylsulfonyl, C2-methyl-amine, C5-methyl, C7-methoxymethyl | 280 |
Preclinical Biological Activities and Mechanistic Insights of Pyrazolo 1,5 a Pyrimidin 6 Amine Derivatives
Anticancer and Antitumor Potential
Pyrazolo[1,5-a]pyrimidines represent a significant class of heterocyclic compounds that exhibit potent activity as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies. nih.govrsc.org The core structure of these compounds provides a versatile scaffold that allows for chemical modifications, leading to the development of derivatives with enhanced biological activity and structural diversity. rsc.org Preclinical studies, including both in vitro and in vivo models, have consistently demonstrated the cytotoxic and antiproliferative effects of these derivatives against various cancer cell lines. rsc.orgekb.egekb.egmdpi.comnih.gov
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. rsc.org Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to function as both ATP-competitive and allosteric inhibitors of a range of protein kinases, highlighting their broad potential in cancer treatment. rsc.org
The serine/threonine kinase Pim-1 and the receptor tyrosine kinase Fms-like tyrosine kinase 3 (FLT3) are important targets in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). nih.gov Pim-1 is known to be transcriptionally upregulated by the internal tandem duplication mutation of FLT3 (FLT3-ITD), contributing to the proliferation and survival of leukemic cells. nih.gov
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit inhibitory activity against FLT3-ITD. nih.gov For instance, certain disubstituted and trisubstituted pyrazolo[1,5-a]pyrimidine derivatives have shown submicromolar activities against both FLT3-ITD and CDK2. nih.gov Furthermore, studies have shown that co-treatment with a pan-Pim kinase inhibitor can sensitize FLT3-ITD expressing cell lines to apoptosis induced by other chemotherapeutic agents. oncotarget.com This suggests that dual inhibition or synergistic targeting of both Pim-1 and FLT3 pathways could be a valuable therapeutic strategy.
| Compound Type | Target Kinase(s) | Observed Activity |
| Disubstituted pyrazolo[1,5-a]pyrimidine derivative | FLT3-ITD, CDK2 | Submicromolar activity nih.gov |
| Trisubstituted pyrazolo[1,5-a]pyrimidine derivative | FLT3-ITD, CDK2 | Submicromolar activity nih.gov |
Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle, and their abnormal activity is a hallmark of cancer. nih.gov Consequently, CDKs are attractive targets for the development of anticancer drugs. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs. ekb.egekb.egnih.govresearchgate.net
One notable example is the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, which has been identified as a selective and potent inhibitor of several CDKs. nih.gov Cell-based studies with this compound have demonstrated inhibition of CDK substrate phosphorylation, leading to cell cycle arrest and potent antiproliferative activity across a wide range of cancer cell lines. nih.gov Other research efforts have focused on the synthesis and evaluation of new pyrazolo[1,5-a]pyrimidine derivatives specifically targeting CDK2, with some compounds showing promising cytotoxic activity. ekb.egekb.eg
| Compound | Target Kinase(s) | IC₅₀ (nmol/L) |
| BS-194 | CDK2 | 3 nih.gov |
| CDK1 | 30 nih.gov | |
| CDK5 | 30 nih.gov | |
| CDK7 | 250 nih.gov | |
| CDK9 | 90 nih.gov |
Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule that regulates the functions of immune cells. nih.govresearchgate.net Its overactivity has been implicated in various human disorders, including certain cancers. nih.gov A number of pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as selective inhibitors of PI3Kδ. nih.govresearchgate.netnih.govmdpi.com
One such derivative, CPL302253, has demonstrated high potency with an IC₅₀ value in the low nanomolar range and significant selectivity for the PI3Kδ isoform. nih.gov Another compound, CPL302415, also exhibited high activity against PI3Kδ and good selectivity over other PI3K isoforms. researchgate.netmdpi.com These findings underscore the potential of this chemical scaffold in developing targeted therapies for diseases driven by PI3Kδ signaling.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) |
| CPL302253 | PI3Kδ | 2.8 nih.gov | - | - | - |
| CPL302415 | PI3Kδ | 18 researchgate.netmdpi.com | 79 researchgate.netmdpi.com | 1415 researchgate.netmdpi.com | 939 researchgate.netmdpi.com |
The Tropomyosin Receptor Kinase (Trk) family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system. mdpi.com However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of Trk fusion proteins that act as oncogenic drivers in a variety of adult and pediatric tumors. nih.gov The pyrazolo[1,5-a]pyrimidine core has proven to be a prominent framework for the development of Trk inhibitors. mdpi.comnih.govnih.govresearchgate.netresearchgate.net
Several series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their Trk inhibitory activity. mdpi.comnih.gov For example, a series of picolinamide-substituted derivatives demonstrated excellent enzymatic inhibition of TrkA, with IC₅₀ values in the low nanomolar range. mdpi.comnih.gov The development of second-generation inhibitors from this class aims to overcome acquired resistance to first-generation Trk inhibitors. nih.gov
| Compound Series | Target Kinase | IC₅₀ (nM) | Key Structural Features |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | TrkA | 1.7 mdpi.comnih.gov | Picolinamide (B142947) at the 3rd position, 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5th position mdpi.comnih.gov |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidines | TrkAG667C | 2.3 nih.gov | Designed to overcome clinical resistance nih.gov |
| TrkAF589L | 0.4 nih.gov | ||
| TrkAG595R | 0.5 nih.gov |
The B-Raf kinase is a critical component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are frequently found in various cancers, most notably melanoma. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase. rsc.orgnih.govscilit.com The inhibitory effects of these compounds on both B-Raf and MEK kinases are of particular interest for the treatment of melanoma. rsc.org The development of small molecule pyrazolo[1,5-a]pyrimidine derivatives as B-Raf kinase inhibitors is an active area of research aimed at treating melanomas and other Ras-related human cancers. nih.gov
Modulators of Cellular Proliferation and Apoptosis in Preclinical Models
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent modulators of cell growth and programmed cell death (apoptosis). nih.gov In preclinical studies, certain analogues have demonstrated significant antiproliferative effects and the ability to induce apoptosis in various cancer cell lines. nih.govunife.it
One study highlighted a pyrazolo[3,4-d]pyrimidine derivative, compound 1a , which exhibited high inhibitory activity against a panel of four different tumor cell lines. nih.gov Specifically, against the A549 lung cancer cell line, it showed an IC50 value of 2.24 µM. nih.gov Flow cytometric analysis revealed that this compound could significantly induce apoptosis in A549 cells at low micromolar concentrations. nih.gov After a 48-hour treatment, the percentage of apoptotic cells (those in the sub-G1 phase) increased to between 25.1% and 41.0%, compared to just 5.1% in the control group. nih.gov
The anticancer activity of these compounds is often linked to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are frequently disrupted in cancers. nih.govrsc.org By inhibiting these kinases, the compounds can interfere with cancer cell replication and survival. unife.it For example, different substitutions on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to confer anticancer activity through the specific inhibition of kinases such as Src, CDK2, and EGFR tyrosine kinases. unife.it Certain pyrazolo[1,5-a]pyrimidines have also been investigated as apoptosis inducers for potential cancer therapy. nih.gov
Allosteric Modulation of Protein Function
In addition to directly competing with cellular molecules at the active sites of enzymes, pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as allosteric modulators of protein function. nih.gov Allosteric modulation involves binding to a site on the protein distinct from the active site, causing a conformational change that alters the protein's activity.
This mechanism is particularly relevant to their function as protein kinase inhibitors (PKIs). nih.govrsc.org Studies have shown that pyrazolo[1,5-a]pyrimidines can act as both ATP-competitive and allosteric inhibitors of various protein kinases. nih.govrsc.org This dual-action capability makes them versatile candidates for drug development, as allosteric inhibitors can offer greater selectivity and potentially overcome resistance mechanisms associated with active-site inhibitors. nih.gov
Specific examples of their activity include the inhibition of:
Phosphoinositide 3-kinases (PI3Ks) : Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of the PI3Kδ isoform, which is involved in cellular processes like proliferation, migration, and apoptosis. nih.govsemanticscholar.org One such derivative, CPL302415 , displayed an IC50 value of 18 nM for PI3Kδ and high selectivity over other isoforms. mdpi.com
Casein Kinase 2 (CK2) : A series of 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines demonstrated nano to low micromolar inhibition of CK2. The leader compound in this series showed an IC50 of 45 nM. mdpi.com
This ability to allosterically modulate key proteins like kinases underscores the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold in diseases driven by aberrant signaling pathways. nih.govunthsc.edu
Antimicrobial Research
The pyrazolo[1,5-a]pyrimidine core is a prominent feature in many compounds investigated for antimicrobial properties. nih.gov Due to their structural similarity to purines, these derivatives can interfere with essential biological processes in microorganisms. nih.govresearchgate.net Extensive research has demonstrated their broad-spectrum activity against various bacterial and fungal pathogens. jocpr.comnih.gov
Antibacterial Activity (Gram-positive and Gram-negative)
Numerous studies have confirmed the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. cu.edu.eg The antibacterial potency is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
For instance, a study of novel pyrazolo[1,5-a]pyrimidine derivatives found that compounds 6 , 9a , and 10a exhibited potent antibacterial activity with MICs ranging from 0.187 to 0.50 µg/mL against the tested isolates. mdpi.com Another series of 1,2,4-triazolo[1,5-a]pyrimidines also showed high activity against both bacterial types, with MIC values ranging from 0.25 to 2.0 µg/mL. cu.edu.eg Some derivatives have demonstrated activity exceeding that of reference antibiotics like ciprofloxacin. nih.gov
| Compound | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |
|---|---|---|---|
| Derivative 6 | 0.187 - 0.50 | 0.187 - 0.50 | mdpi.com |
| Derivative 9a | 0.187 - 0.50 | 0.187 - 0.50 | mdpi.com |
| Derivative 10a | 0.187 - 0.50 | 0.187 - 0.50 | mdpi.com |
| Various 1,2,4-triazolo[1,5-a]pyrimidines | 0.25 - 2.0 | 0.25 - 2.0 | cu.edu.eg |
| 3-((4-Methoxyphenyl)diazenyl)-linked derivative 2e | 1.8 µM | 1.8 µM | figshare.com |
Biofilm Disruption Mechanisms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.govmdpi.com Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in combating these structures.
Several derivatives have demonstrated significant antibiofilm activity against strong biofilm-forming bacteria such as S. aureus and P. aeruginosa. nih.gov In one study, compounds 3a (a precursor) and 10a inhibited biofilm formation by over 80-85%. mdpi.com Another derivative, compound 6 , reduced S. aureus biofilm formation by 80% and P. aeruginosa biofilm by 76%. mdpi.com The disruption of the biofilm structure by these compounds has been confirmed through Scanning Electron Microscopy (SEM) analysis. nih.gov
The mechanism of action often involves the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov By interfering with QS signals, these compounds can prevent the bacteria from establishing a mature biofilm. mdpi.comnih.gov
Synergy with Existing Antimicrobials (e.g., β-lactams)
Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. This strategy can enhance efficacy and combat resistance. Research has shown that pyrazole (B372694) derivatives can act synergistically with existing antibiotics. For example, 3-Methyl-1-phenylpyrazole-5-thiol (3a ) demonstrated a synergistic effect when combined with some aminoglycoside antibiotics against various Gram-positive bacteria. nih.gov This suggests that pyrazolo[1,5-a]pyrimidine-based compounds could potentially be used in combination therapies to enhance the effectiveness of current antimicrobial treatments.
Activity against Resistant Strains (e.g., MRSA, VRE)
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), is a major global health threat. nih.gov Developing new compounds active against these "superbugs" is a critical area of research. Pyrazolo[1,5-a]pyrimidines have shown significant promise in this regard.
Several newly synthesized pyrazolo[1,5-a]pyrimidines have demonstrated more effective MRSA inhibitory activity than the clinically used antibiotic linezolid. nih.gov One study found that derivatives with a furan-2-yl unit at the C7 position and an aryl unit at the C5 position had MIC/MBC values of 2.4/19.7 µM against MRSA ATCC:43300. nih.gov Another series of benzofuran-pyrazolo[1,5-a]pyrimidine hybrids also showed potent activity, with one compound exhibiting MIC/MBC values of 1.8/7.2 µM against the same MRSA strain, a level of activity that exceeded the reference drug. figshare.com
| Compound Type | MRSA ATCC:33591 | MRSA ATCC:43300 | Reference |
|---|---|---|---|
| Pyrazolopyrimidine with furan-2-yl unit | 4.9 / 19.7 | 2.4 / 19.7 | nih.gov |
| 3-((4-Methoxyphenyl)diazenyl)-linked hybrid 2e | 3.6 / 14.4 | 1.8 / 7.2 | figshare.com |
Antifungal Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their potential as antifungal agents, showing efficacy against a variety of pathogenic fungi. nih.govresearchgate.netmdpi.com
A study involving the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines evaluated their activity against five phytopathogenic fungi. nih.govmdpi.com Several of these compounds effectively inhibited mycelial growth. For instance, certain 6,7-diarylpyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory activity against Alternaria solani, Cytospora sp., and Fusarium solani. nih.govmdpi.com Specifically, compound 4j (a 6,7-diaryl derivative) was potent against A. solani, while compound 4h was active against both Cytospora sp. and F. solani. nih.govmdpi.com The presence of a trifluoromethyl group on the aryl substituent appeared to be a key factor for inhibiting the growth of A. solani. nih.gov
Another series of novel pyrazolo[1,5-a]pyrimidines incorporating a sulfathiazole (B1682510) moiety also exhibited good antifungal activity. nih.gov Similarly, derivatives synthesized from hetaryl chalcones were screened against Candida albicans, Aspergillus fumigates, Geotrichum candidum, and Syncephlastrum racemosum, with some compounds showing high activity against all tested fungal strains. researchgate.net Research has also demonstrated that pyrazolo[1,5-a]pyrimidines fused with an isoxazole (B147169) core show moderate activity against fungal pathogens. nih.gov
| Compound Series | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 5,6- and 6,7-diarylpyrazolo[1,5-a]pyrimidines | Alternaria solani, Cytospora sp., Fusarium solani, Colletotrichum gloeosporioides, Botrytis cinerea | Compound 4j showed an IC50 of 17.11 µg/mL against A. solani. Compound 4h had IC50 values of 27.32 and 21.04 µg/mL against Cytospora sp. and F. solani, respectively. | nih.govmdpi.com |
| Pyrazolo[1,5-a]pyrimidines with sulfathiazole moiety | Not specified | Most of the synthesized compounds showed good antifungal activity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines from hetaryl chalcones | Candida albicans, Aspergillus fumigates, Geotrichum candidum, Syncephlastrum racemosum | Compounds 3f and 4b were highly active against all tested strains. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines with isoxazole core | Not specified | Compounds 4, 5, 6, and 10 showed moderate activity against fungi. | nih.gov |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for new antitubercular drugs. acs.org The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of novel anti-TB agents. acs.org
High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound. acs.org Subsequent synthesis and evaluation of a library of analogues led to significant improvements in antitubercular activity, with the best compounds showing low cytotoxicity and promising activity against Mtb within macrophages. acs.org The mechanism of action for some of these compounds was found to be distinct from previously identified modes of action associated with this scaffold, such as cell-wall biosynthesis or iron uptake. acs.org Resistance was linked to a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the metabolic breakdown of the compound. acs.org
In another study, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed and synthesized as potential inhibitors of mycobacterial ATP synthase. Several of these analogues exhibited potent in vitro growth inhibition of Mtb, coupled with low hERG liability and good microsomal stability, highlighting their therapeutic potential. Furthermore, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues were identified as potent bactericidal agents against Mtb, targeting the essential mycolic acid transporter MmpL3.
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Whole-cell Mtb | Improved antitubercular activity with low cytotoxicity. Resistance linked to the FAD-dependent hydroxylase Rv1751. | acs.org |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Potent in vitro Mtb growth inhibition, low hERG liability, and good microsomal stability. | |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPP) | MmpL3 | Potent bactericidal activity against Mtb by interfering with trehalose (B1683222) dimycolate (TDM) production. |
Antiviral Activity (e.g., HCV, Coronavirus, Picornavirus, Herpesviruses)
Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their antiviral properties, particularly against the Hepatitis C virus (HCV). Several studies have focused on the inhibition of the HCV RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.
A novel series of HCV RdRp inhibitors was developed based on a pyrazolo[1,5-a]pyrimidine scaffold featuring hydrophobic groups and an acidic functional group. Optimization of these compounds led to derivatives with low nanomolar potencies in biochemical assays. Structure-activity relationship (SAR) studies revealed a strong preference for a cyclohexyl group as one of the hydrophobic substituents and improved activity with carboxylic acid derivatives.
More recently, pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been developed that target Numb-associated kinases (NAK), which are host proteins involved in cellular processes like clathrin-mediated endocytosis that viruses exploit for entry. These macrocycles were evaluated for their antiviral activity against several RNA viruses, including SARS-CoV-2. The results suggested that pan-NAK activity might be more effective for broad-spectrum antiviral efficacy. Specifically, compounds 16 and 27 were tested against SARS-CoV-2, Venezuelan Equine Encephalitis Virus (VEEV), and Dengue Virus (DENV-2), showing varied levels of activity.
Central Nervous System (CNS) Activity
The pyrazolo[1,5-a]pyrimidine core has been identified as a valuable scaffold for targeting components of the central nervous system, leading to the development of agents with potential applications in cognitive and neuropsychiatric disorders.
Phosphodiesterase 2A (PDE2A) Inhibition and Cognitive Enhancement in Animal Models
Inhibition of phosphodiesterase 2A (PDE2A) is considered a promising therapeutic strategy for enhancing cognitive function. acs.org PDE2A inhibitors work by increasing intracellular levels of the second messengers cAMP and cGMP, which can enhance neuroplasticity in brain circuits associated with learning and memory. acs.org
A novel series of pyrazolo[1,5-a]pyrimidine-based compounds has been discovered as potent and selective PDE2A inhibitors. acs.org Medicinal chemistry efforts to optimize potency and selectivity led to the identification of compounds that robustly increased cGMP levels in the rat brain following oral administration. acs.org One such compound, N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20) , was shown to attenuate episodic memory deficits induced by the NMDA receptor antagonist MK-801 in a passive avoidance task in rats. acs.org These findings support the potential of PDE2A inhibitors for improving cognitive performance. acs.org Another lead compound from a related series also demonstrated significant memory-enhancing effects in a rat model of novel object recognition.
Serotonin (B10506) 5-HT6 Receptor Antagonism
The serotonin 5-HT6 receptor, which is found exclusively in the CNS, is a key target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective antagonists of this receptor.
One study reported a series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines. The phenylsulfonylcyclopentapyrazolopyrimidine derivative 7 was identified as a highly selective 5-HT6 receptor antagonist with high affinity in the low picomolar range. Further testing of this compound and its analogues showed minimal liability for off-target effects on 5-HT2B receptors and hERG potassium channels. Another investigation into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines found that 5-methyl-2-(methylthio)-3-(phenylsulfonyl) pyrazolo[1,5-a]pyrimidin-7-amine was among the most active compounds, also exhibiting picomolar-level affinity for the 5-HT6 receptor. These structure-activity relationship studies provide a framework for the further design of highly effective 5-HT6 antagonists.
Other Preclinical Biological Applications
Beyond the activities previously detailed, the versatile pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors for a range of other important biological targets.
Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines are a notable class of protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.gov They have been shown to inhibit various kinases, including Pim-1, Tropomyosin Receptor Kinase (Trk), and Phosphoinositide 3-kinases (PI3K). nih.gov For example, derivatives have been developed as potent and selective Pim-1 inhibitors with nanomolar activity. The scaffold is also central to two of the three marketed drugs for NTRK fusion cancers, leading to extensive research into novel derivatives as Trk inhibitors. Additionally, a new library of indol-4-yl-pyrazolo[1,5-a]pyrimidines showed low nanomolar IC50 values and high selectivity for the PI3Kδ isoform. nih.gov
Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a ligand-dependent transcription factor involved in immune system regulation and is a promising target in cancer immunology. A pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified and systematically optimized, resulting in a compound with low nanomolar antagonistic potency (7a , IC50 = 31 nM).
Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives have been evaluated for their anti-inflammatory potential through the inhibition of MAP kinases (ERK2, p38α, and JNK3). Molecular modeling and in vitro binding assays confirmed that these compounds could effectively bind to these kinases, demonstrating their potential as lead compounds for anti-inflammatory drugs. mdpi.com
Anti-Alzheimer and Antidiabetic Activities: In an in vitro enzymatic evaluation, a series of pyrazolo[1,5-a]pyrimidine-based compounds were assessed for multiple biological activities. Several derivatives displayed potent activity as antioxidants and as inhibitors of α-amylase and acetylcholinesterase, suggesting potential applications in the management of diabetes and Alzheimer's disease. researchgate.net
Antischistosomal Activity
Schistosomiasis is a parasitic disease that affects millions of people worldwide, necessitating the development of new and effective therapeutic agents. lookchem.com In this context, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential antischistosomal properties. nih.gov
Research into the antischistosomal activity of various substituted pyrazolo[1,5-a]pyrimidines has revealed that the nature and position of the substituent on the pyrimidine (B1678525) ring significantly influence their efficacy against Schistosoma mansoni. nih.gov A study systematically synthesized and evaluated several series of these compounds, including 7-hydroxy, 7-mercapto, 4-alkyl-7-oxo, and 4-alkyl-7-thioxo derivatives. nih.gov
The in vitro screening of these compounds demonstrated that the 7-mercaptopyrazolo[1,5-a]pyrimidines exhibited the most potent antischistosomal activity. nih.gov Specifically, certain compounds within this series were found to be lethal to S. mansoni at a concentration of 100 micrograms/mL after just one hour of exposure. nih.gov In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives showed weaker activity. nih.gov
Interestingly, despite the promising in vitro results of the 7-mercapto derivatives, none of the compounds that displayed in vitro activity were found to be effective in in vivo models of S. mansoni infection. nih.gov This discrepancy highlights the challenges in translating in vitro potency to in vivo efficacy, which can be attributed to various factors such as metabolic instability, poor pharmacokinetic properties, or lack of bioavailability.
The proposed mechanism for the antischistosomal activity of some chemotherapeutic agents targeting S. mansoni relates to the parasite's dependence on purine (B94841) salvage pathways for the synthesis of its nucleotides. lookchem.com While the specific mechanism of action for the active pyrazolo[1,5-a]pyrimidine derivatives was not elucidated in the cited studies, their structural similarity to purines suggests a potential for interference with these essential metabolic pathways in the parasite.
**Table 1: In Vitro Antischistosomal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against *S. mansoni***
| Compound Class | Activity Level | Findings |
|---|---|---|
| 7-Mercaptopyrazolo[1,5-a]pyrimidines | High | Lethal at 100 µg/mL after 1 hour of exposure. nih.gov |
| 7-Hydroxypyrazolo[1,5-a]pyrimidines | Low | Exhibited weaker activity compared to the mercapto derivatives. nih.gov |
| 4-Alkylpyrazolo[1,5-a]pyrimidin-7-ones | Not specified | Investigated, but specific activity levels were not highlighted in the abstract. nih.gov |
| 4-Alkylpyrazolo[1,5-a]pyrimidine-7-thiones | Not specified | Investigated, but specific activity levels were not highlighted in the abstract. nih.gov |
Modulators of Immunological Pathways (e.g., IRAK4 inhibition)
The innate immune system is the first line of defense against pathogens and is critically regulated by signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.gov Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that plays a pivotal role in transducing signals from these receptors. nih.govresearchgate.net Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. nih.govgoogle.com
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent and selective inhibitors of IRAK4. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds. nih.gov One successful approach involved the development of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides. nih.gov
The design of these inhibitors was guided by sequential modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine ring and the 3-position of the pyrazole ring. nih.gov Researchers identified that the introduction of specific amine substituents at the 5-position could be achieved through an SNAr reaction on a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov While initial derivatives with diamines at the 5-position showed marked improvements in intrinsic potency, they suffered from poor passive permeability and bioavailability. nih.gov Further optimization, guided by calculated LogD (cLogD) to improve physical properties, led to the identification of IRAK4 inhibitors with excellent potency, kinase selectivity, and favorable pharmacokinetic profiles for oral administration. nih.gov
The mechanism of action of these pyrazolo[1,5-a]pyrimidine derivatives is the direct inhibition of the kinase activity of IRAK4. researchgate.net By binding to IRAK4, these inhibitors block its autophosphorylation and the subsequent phosphorylation of IRAK1, thereby interrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. researchgate.net Molecular dynamics simulations have provided insights into the binding mode of these inhibitors, revealing the importance of hydrogen bonding and hydrophobic interactions with key residues in the IRAK4 kinase domain, such as Met192, Tyr262, Met265, Asp278, and Ala315. researchgate.net
The development of these potent and selective IRAK4 inhibitors from the pyrazolo[1,5-a]pyrimidine scaffold underscores their potential as therapeutic agents for the treatment of a range of inflammatory and autoimmune diseases. nih.govgoogle.com
Table 2: Development of Pyrazolo[1,5-a]pyrimidine-based IRAK4 Inhibitors
| Compound Series | Key Structural Feature | Biological Activity Profile |
|---|---|---|
| N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Initial hit from high-throughput screening. nih.gov | Promising starting point for optimization. nih.gov |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Introduction of diamines at the 5-position. nih.gov | Markedly improved intrinsic potency but poor permeability and bioavailability. nih.gov |
| Optimized 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Modifications to improve physicochemical properties (guided by cLogD). nih.gov | Excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral dosing. nih.gov |
Computational Approaches in the Study of 3 Methylpyrazolo 1,5 a Pyrimidin 6 Amine
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations are instrumental in understanding their fundamental chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. irjweb.com For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their potential bioactivity through charge transfer interactions within the molecule. irjweb.commalayajournal.org
Table 1: Representative HOMO-LUMO Energy Gaps for Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives (DFT/B3LYP/6-311++G(2d,2p))
| Compound | Phase | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|---|
| 2a | Gas | - | - | 4.11 |
| 2b | Gas | - | - | 4.14 |
| 2a | Solvent | - | - | 3.99 |
| 2b | Solvent | - | - | 4.07 |
Data derived from a study on similar pyrazolo[1,5-c]pyrimidine (B12974108) derivatives and is for illustrative purposes. malayajournal.org
Mulliken atomic charge analysis is a method for distributing the total charge of a molecule among its constituent atoms. This provides a way to quantify the partial positive or negative charge on each atom, which is useful for understanding electrostatic interactions. researchgate.net The distribution of these charges can indicate the most likely sites for electrophilic or nucleophilic attack.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). For pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis helps in identifying the regions that are likely to be involved in hydrogen bonding and other non-covalent interactions with biological receptors. elsevier.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, might interact with the active site of a protein.
Molecular docking studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to predict their binding modes within the active sites of various enzymes, including DNA gyrase. elsevier.commdpi.com DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.govbiorxiv.org The enzyme consists of two subunits, GyrA and GyrB, and is essential for bacterial DNA replication. nih.gov
By docking pyrazolo[1,5-a]pyrimidine compounds into the ATP-binding site of the GyrB subunit, researchers can predict the most likely binding conformation. These studies can reveal which parts of the molecule are crucial for interaction and how the compound orients itself within the active site. The results of these simulations can guide the synthesis of new derivatives with improved inhibitory activity. elsevier.commdpi.com
Beyond predicting the binding pose, molecular docking also provides detailed information about the specific interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For instance, docking studies on pyrazolo[1,5-a]pyrimidine derivatives have shown that the pyrazolo[1,5-a]pyrimidine moiety can be essential for forming hydrogen bonds with key residues in the enzyme's active site, which influences binding affinity. nih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a quantitative measure of the strength of the interaction between the ligand and the receptor. nih.gov A lower binding energy generally indicates a more stable complex and a higher predicted affinity. These scores are used to rank different compounds and prioritize them for further experimental testing. mdpi.comnih.gov
Table 2: Examples of Interactions from Molecular Docking of Pyrazole (B372694) Derivatives with DNA Gyrase
| Compound Type | Key Interactions | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Pyrazole Schiff Base | Hydrogen bonds with Asp 508, Pro 1080 | -19.09 to -21.74 |
| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Embedded in the active pocket | Not specified |
Data is based on studies of similar pyrazole-containing compounds and is for illustrative purposes. mdpi.comnih.gov
Virtual Screening and Lead Identification
Virtual screening has become a cornerstone in modern drug discovery, enabling the rapid identification of potential lead compounds from vast chemical libraries. This in silico technique utilizes computational models to predict the binding affinity and interaction of small molecules with a specific biological target. For the pyrazolo[1,5-a]pyrimidine class of compounds, virtual screening, often coupled with pharmacophore modeling and molecular docking, has been effectively employed to identify novel inhibitors for various therapeutic targets. nih.govnih.gov
One prominent strategy involves pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target receptor. nih.gov For instance, pharmacophore models have been generated from known active compounds, such as pyrrolidine (B122466) carboxamide derivatives, to screen databases like Zinc and Minimaybridge for new molecules with the potential to act as enoyl-ACP reductase (InhA) inhibitors. nih.gov This approach successfully led to the identification and subsequent synthesis of novel pyrazolo[1,5-a]pyrimidine analogs as potential anti-tubercular agents. nih.gov
Similarly, virtual screening combined with lead optimization strategies has been instrumental in discovering pyrazolo[1,5-a]pyrimidine derivatives as potent protein kinase inhibitors, which are crucial targets in cancer therapy. nih.gov By screening compound libraries against the ATP-binding site of kinases, researchers can identify scaffolds that are likely to exhibit inhibitory activity. nih.govnih.gov These initial "hits" are then computationally and synthetically modified to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of optimized lead compounds. rsc.org These studies underscore the power of virtual screening to efficiently navigate the extensive chemical space and pinpoint promising pyrazolo[1,5-a]pyrimidine-based candidates for further development. nih.govrsc.org
Theoretical-Experimental Correlations
The synergy between theoretical calculations and experimental results is crucial for a comprehensive understanding of molecular structure and properties. For pyrazolo[1,5-a]pyrimidine derivatives, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been extensively used to model and interpret experimental observations. nih.govrsc.org These theoretical-experimental studies provide a deeper understanding of the electronic structure and behavior of these molecules, guiding the rational design of compounds with desired characteristics. nih.gov
DFT calculations allow for the accurate prediction of ground-state properties, including molecular geometries, vibrational frequencies (FTIR), and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comsemanticscholar.org TD-DFT extends these capabilities to excited states, enabling the interpretation and prediction of electronic absorption (UV-vis) and emission (fluorescence) spectra. nih.govrsc.org By comparing the computationally predicted data with experimentally measured spectra, researchers can validate their theoretical models and gain detailed insights into structure-property relationships. This correlative approach has been particularly fruitful in explaining the tunable photophysical properties of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, where theoretical calculations have elucidated the role of intramolecular charge transfer (ICT) processes in their absorption and emission behavior. nih.govrsc.org
Spectroscopy Prediction and Validation (e.g., NMR, FTIR)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be used to confirm chemical structures and interpret experimental spectra. For the pyrazolo[1,5-a]pyrimidine system, DFT calculations have been used to model vibrational frequencies and NMR chemical shifts, which are then compared against experimental Fourier-transform infrared (FTIR) and NMR spectra for validation. mdpi.comsemanticscholar.org
Detailed experimental NMR studies on pyrazolo[1,5-a]pyrimidine derivatives have provided a solid foundation for such validation. researchgate.net Techniques like 2D NMR (COSY, HETCOR) and the analysis of one-bond and long-range ¹³C-¹H coupling constants have enabled the unambiguous assignment of all proton and carbon resonances in the core structure. researchgate.net These definitive experimental assignments are critical for benchmarking the accuracy of theoretical NMR predictions. For example, a thorough study provided precise chemical shifts for the parent pyrazolo[1,5-a]pyrimidine and its methyl derivatives, which can serve as a reference for validating computational models. researchgate.net
The table below presents experimental ¹H and ¹³C NMR data for the parent pyrazolo[1,5-a]pyrimidine, which is foundational for validating theoretical predictions for substituted analogs like this compound.
| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| H-2 | 8.16 | 147.2 |
| H-3 | 6.64 | 96.9 |
| H-5 | 8.95 | 141.6 |
| H-6 | 7.15 | 107.7 |
| H-7 | 8.68 | 151.7 |
| C-3a | - | 145.4 |
| C-8 | - | 152.0 |
| Data sourced from a comprehensive NMR study of the pyrazolo[1,5-a]pyrimidine system. researchgate.net |
Computational models that can accurately reproduce these experimental values are considered reliable for predicting the spectra of new, unsynthesized derivatives, thereby aiding in their structural elucidation and characterization. mdpi.com
Photophysical Property Prediction (e.g., Absorption/Emission Intensities)
The prediction of photophysical properties is a key application of computational chemistry in materials science. For fluorescent molecules like pyrazolo[1,5-a]pyrimidine derivatives, TD-DFT calculations are instrumental in predicting and understanding their absorption and emission characteristics. nih.govrsc.org These calculations provide insights into the electronic transitions that give rise to the observed colors and fluorescence, helping to explain how chemical modifications can tune these properties. nih.gov
A comprehensive theoretical and experimental study on a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines demonstrated the power of this approach. nih.gov The absorption and emission spectra of these compounds were found to be highly dependent on the nature of the substituent at the 7-position. nih.gov TD-DFT calculations revealed that electron-donating groups (EDGs) at this position lead to large absorption and emission intensities, a finding that aligns perfectly with experimental data. nih.govrsc.org The calculations explained this phenomenon as a result of an efficient intramolecular charge transfer (ICT) process. nih.gov Conversely, electron-withdrawing groups (EWGs) resulted in low intensities, which was also consistent with experimental observations. nih.govrsc.org
This predictive capability allows for the in silico design of new fluorophores with tailored optical properties for applications in chemosensors, bioimaging, and organic light-emitting devices (OLEDs). nih.gov The table below summarizes the experimentally determined photophysical properties for a selection of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, which have been rationalized through TD-DFT calculations.
| Compound | Substituent at Position 7 | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| 4d | Phenyl | 358 | 16,366 | 434 | 0.81 |
| 4e | 4-Methoxyphenyl | 376 | 20,593 | 448 | 0.97 |
| 4g | 4-Nitrophenyl | 410 | 3,320 | 573 | 0.01 |
| Data from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidine-based fluorophores. nih.govrsc.org |
The strong correlation between the predicted and observed photophysical properties validates the use of TD-DFT as a reliable tool for understanding and designing novel pyrazolo[1,5-a]pyrimidine-based materials. nih.gov
Emerging Research Directions and Future Perspectives for 3 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established area of research, traditionally involving the cyclocondensation reaction of 5-aminopyrazole derivatives with various 1,3-dielectrophilic compounds like β-dicarbonyls or β-enaminones. mdpi.com However, future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Modern synthetic strategies are moving towards methods that offer higher yields, shorter reaction times, and greater structural diversity. nih.govrsc.org Key emerging methodologies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields. For instance, microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles has been used to create functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions. nih.gov
Three-Component Reactions: These one-pot reactions, involving the combination of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds, provide an efficient pathway to the pyrazolo[1,5-a]pyrimidine core, simplifying the synthetic process. nih.govrsc.org
Green Chemistry Approaches: The use of sustainable practices is a growing priority. This includes employing water as a solvent, which has been shown to be highly effective for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Another green approach is the use of Deep Eutectic Solvents (DES), which are environmentally benign and can be recycled, offering a sustainable alternative to traditional organic solvents. ias.ac.in
Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being used to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold, which is crucial for enhancing biological activity. nih.govrsc.orgnih.gov
These advanced methodologies not only improve the efficiency of synthesis but also expand the chemical space that can be explored, facilitating the creation of novel derivatives with improved therapeutic properties. nih.govrsc.org
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Conventional Cyclocondensation | Reaction of 5-aminopyrazoles with 1,3-dielectrophiles. | Well-established, versatile. | mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, solvent-free options. | nih.gov |
| Three-Component Reactions | One-pot synthesis from three starting materials. | High efficiency, operational simplicity. | nih.govrsc.org |
| Green Chemistry (e.g., DES) | Use of environmentally benign solvents. | Sustainability, high atom economy, simple work-up. | nih.govias.ac.in |
| Palladium-Catalyzed Coupling | Introduction of diverse functional groups. | High functional group tolerance, enhanced structural diversity. | nih.govrsc.org |
Exploration of New Biological Targets and Mechanisms of Action
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated activity against a broad spectrum of biological targets, primarily protein kinases, due to their function as ATP-competitive inhibitors. nih.govrsc.org While established targets include Cyclin-Dependent Kinases (CDKs), EGFR, and B-Raf, which are central to cancer therapy, ongoing research is uncovering new potential applications. nih.govrsc.orgekb.eg
Emerging biological targets for pyrazolo[1,5-a]pyrimidine derivatives include:
Phosphoinositide 3-Kinases (PI3Ks): Specifically, the PI3Kδ and PI3Kγ isoforms, which are key regulators of the immune system, have become important targets. nih.govnih.gov Dual inhibition of these isoforms is being explored as a strategy to modulate the tumor microenvironment. nih.gov
Tubulin: Some pyrazolo[1,5-a]pyrimidine compounds have been identified as dual inhibitors of both CDK2 and tubulin polymerization. nih.gov This dual-action mechanism, targeting both cell cycle progression and cytoskeletal formation, presents a novel approach to anticancer therapy. nih.gov
Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors. nih.gov
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is a core component of several Trk inhibitors used in cancer treatment. mdpi.com
Mycobacterial ATP Synthase: Certain derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting this essential enzyme, highlighting their potential as new antitubercular agents. nih.gov
The exploration of these diverse targets indicates that the therapeutic potential of the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold extends beyond traditional oncology to include inflammatory diseases, autoimmune disorders, and infectious diseases. nih.govnih.gov
Advanced Structure-Activity Relationship Studies for Optimized Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic profile of lead compounds. For the pyrazolo[1,5-a]pyrimidine scaffold, extensive SAR studies have provided critical insights into how specific structural modifications influence potency and selectivity against various biological targets. rsc.org
Key SAR insights for pyrazolo[1,5-a]pyrimidine derivatives include:
Substitutions at the C(5) and C(7) positions: Modifications at these positions are crucial for modulating activity. For example, in PI3Kδ inhibitors, introducing indole (B1671886) derivatives at the C(5) position can form an additional hydrogen bond with the target enzyme, enhancing selectivity. nih.gov Similarly, placing a morpholine (B109124) moiety at the C(7) position is a key structural motif for potent PI3Kδ inhibition. nih.gov
Role of Specific Functional Groups: The addition of certain groups can dramatically enhance biological activity. An amide bond at the third position of the ring system was found to significantly boost activity in Trk inhibitors. mdpi.com
Impact of Lipophilicity and Hydrophobicity: In the development of TTK inhibitors, incorporating hydrophobic bulk was found to increase potency. nih.gov Conversely, adding polar moieties in solvent-accessible regions helped to modulate physicochemical properties while maintaining potency. nih.gov
Stereochemistry: The spatial arrangement of atoms is critical. In certain TTK inhibitors, the selection of the correct stereoisomer was essential for optimizing potency. nih.gov
These detailed SAR studies guide the rational design of new analogues, allowing for the fine-tuning of molecular properties to achieve higher efficacy and reduced off-target effects, a crucial step in developing clinically successful drugs. rsc.org
Integration of Advanced Computational Techniques for Drug Discovery and Design
Modern drug discovery heavily relies on computational techniques to accelerate the design and optimization of new therapeutic agents. For pyrazolo[1,5-a]pyrimidine research, these in silico methods are invaluable for predicting how molecules will behave before they are synthesized in the lab.
Key computational approaches being integrated into the research pipeline include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For instance, docking studies have been used to examine the binding modes of pyrazolo[1,5-a]pyrimidine derivatives against targets like CDK2 and PI3Kδ, providing insights that are consistent with experimental results. nih.govekb.egnih.gov These simulations help explain the observed SAR and guide the design of new compounds with improved binding characteristics. nih.gov
Virtual Screening: Computational screening of large compound libraries can identify initial "hit" compounds, such as the pyrazolo[1,5-a]pyrimidine that was identified as a starting point for a Pim-1 inhibitor program. nih.gov
ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new compounds. researchgate.netjohnshopkins.edu These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity risks early in the discovery process, reducing the rate of failure in later developmental stages. ekb.eg
By integrating these advanced computational tools, researchers can adopt a more rational approach to drug design, prioritizing the synthesis of compounds with the highest probability of success and thereby saving significant time and resources. nih.govresearchgate.net
Preclinical Development of Lead Candidates in Relevant Animal Models
Once a promising lead candidate from the pyrazolo[1,5-a]pyrimidine class is identified through in vitro testing and computational modeling, the next critical step is to evaluate its efficacy and safety in living organisms. This preclinical development phase typically involves studies in relevant animal models, which are essential for determining whether a compound warrants investigation in human clinical trials.
The preclinical evaluation process generally includes:
Pharmacokinetic (PK) Studies: These studies, often conducted in rodents like rats or mice, determine the ADME profile of a drug candidate in vivo. For example, a potent PI3Kγ/δ dual inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold demonstrated suitable PK properties in rats, which is a prerequisite for effective systemic drug delivery. nih.gov
Efficacy Studies in Xenograft Models: To assess antitumor activity, human cancer cells are often implanted into immunocompromised mice, creating a tumor xenograft. The efficacy of pyrazolo[1,5-a]pyrimidine-based drug candidates has been demonstrated in such models. For example, a novel CDK inhibitor showed significant antitumor effects in human tumor xenografts following oral administration. ox.ac.uk Similarly, a PI3Kγ/δ inhibitor was evaluated in a MC38 colon adenocarcinoma xenograft model to assess its pharmacodynamic properties. nih.gov
Selectivity and Off-Target Effects: Preclinical studies also aim to confirm the selectivity of the drug candidate. For instance, a series of Pim-1 inhibitors were found to have an excellent kinase selectivity profile and a pharmaceutically acceptable hERG profile, which is critical for avoiding cardiac toxicity. nih.gov
The successful translation of potent in vitro activity into in vivo efficacy in these animal models is a crucial milestone. Positive outcomes in these preclinical studies, demonstrating both significant therapeutic effect and an acceptable safety profile, provide the necessary evidence to advance a pyrazolo[1,5-a]pyrimidine-based compound into clinical development. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine, and what are their key challenges?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions using pyrazole and pyrimidine precursors. A common approach involves reacting 2-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . Challenges include:
- Regioselectivity control : Competing pathways may yield undesired regioisomers (e.g., 5- vs. 7-substituted products).
- Purification : Byproducts from incomplete cyclization or side reactions require chromatographic separation, reducing yields.
- Sensitive functional groups : The amine group at position 6 may undergo oxidation or side reactions during synthesis.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key diagnostic signals include the methyl group (δ ~2.3 ppm, singlet) and pyrimidine protons (δ ~6.5–8.5 ppm). The amine proton may appear as a broad singlet at δ ~5.5 ppm but is often exchange-broadened .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 149.1 (C₆H₆N₄). Fragmentation patterns confirm the pyrazolo-pyrimidine core.
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve regioisomeric impurities .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound synthesis?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates, favoring 6-amine formation over 7-substituted byproducts .
- Catalyst Screening : Machine learning models trained on existing datasets (e.g., ICReDD’s reaction path database) identify optimal catalysts (e.g., meglumine for one-pot multicomponent reactions) .
Q. How to resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
- Solubility Limitations : Poor aqueous solubility (>100 µM in DMSO) may lead to false negatives in cellular assays.
Strategies for Validation:
- Dose-Response Curves : Use a minimum of 10 concentrations (0.1–100 µM) to confirm IC50 reproducibility .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to rule off-target effects .
Q. What advanced structural modification strategies enhance the stability of this compound in aqueous media?
Methodological Answer:
- N-Methylation : Protecting the amine with methyl groups reduces nucleophilicity and oxidation susceptibility.
- Prodrug Design : Conjugating the amine with acetyl or tert-butoxycarbonyl (Boc) groups improves solubility and metabolic stability .
- Co-crystallization : X-ray crystallography reveals hydrogen-bonding networks that guide salt formation (e.g., hydrochloride salts for enhanced crystallinity) .
Q. How can green chemistry principles be applied to scale up this compound synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst Recycling : Immobilized meglumine on silica gel retains >90% activity after five cycles .
- Waste Minimization : Use in-line FTIR monitoring to terminate reactions at >95% conversion, minimizing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
